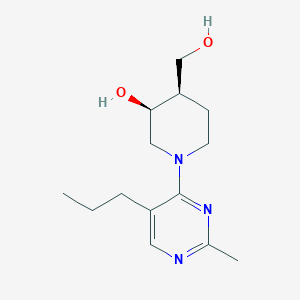
N-(4-fluorobenzylidene)-6-quinolinamine
Übersicht
Beschreibung
N-(4-fluorobenzylidene)-6-quinolinamine, also known as FBQ, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. FBQ is a fluorescent dye that can be used for imaging purposes in biological systems. It has also been studied for its potential therapeutic applications in cancer treatment.
Wissenschaftliche Forschungsanwendungen
N-(4-fluorobenzylidene)-6-quinolinamine has been extensively studied for its applications in various scientific research fields. One of the most significant applications of N-(4-fluorobenzylidene)-6-quinolinamine is its use as a fluorescent probe for imaging purposes in biological systems. N-(4-fluorobenzylidene)-6-quinolinamine has been shown to have high quantum yield and excellent photostability, making it an ideal candidate for imaging applications.
N-(4-fluorobenzylidene)-6-quinolinamine has also been studied for its potential therapeutic applications in cancer treatment. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. N-(4-fluorobenzylidene)-6-quinolinamine has also been shown to have a synergistic effect when used in combination with other anticancer drugs.
Wirkmechanismus
The mechanism of action of N-(4-fluorobenzylidene)-6-quinolinamine is not fully understood. However, it has been suggested that N-(4-fluorobenzylidene)-6-quinolinamine exerts its anticancer effects by inhibiting the activity of the PI3K/Akt/mTOR signaling pathway. This pathway is known to be overactivated in many types of cancer, leading to uncontrolled cell growth and proliferation.
Biochemical and physiological effects:
N-(4-fluorobenzylidene)-6-quinolinamine has been shown to have low toxicity and good biocompatibility in vitro. It has also been shown to have good cell permeability, allowing it to penetrate cell membranes and reach its target site. However, further studies are needed to determine the long-term effects of N-(4-fluorobenzylidene)-6-quinolinamine on living organisms.
Vorteile Und Einschränkungen Für Laborexperimente
N-(4-fluorobenzylidene)-6-quinolinamine has several advantages for lab experiments. It is a highly sensitive fluorescent probe that can be used for imaging purposes in biological systems. It is also relatively easy to synthesize and purify, making it readily available for research purposes.
However, N-(4-fluorobenzylidene)-6-quinolinamine also has some limitations for lab experiments. Its fluorescence properties can be affected by various factors such as pH and temperature, which can lead to inaccurate results. N-(4-fluorobenzylidene)-6-quinolinamine also has limited solubility in aqueous solutions, which can make it difficult to use in certain experiments.
Zukünftige Richtungen
N-(4-fluorobenzylidene)-6-quinolinamine has several potential future directions for scientific research. One of the most promising directions is its use as a therapeutic agent for cancer treatment. Further studies are needed to determine the optimal dosage and administration route for N-(4-fluorobenzylidene)-6-quinolinamine in vivo.
N-(4-fluorobenzylidene)-6-quinolinamine can also be modified to improve its fluorescence properties, such as increasing its quantum yield and photostability. This can lead to more accurate and reliable imaging results in biological systems.
In conclusion, N-(4-fluorobenzylidene)-6-quinolinamine has significant potential for scientific research applications. Its fluorescent properties make it an ideal candidate for imaging purposes in biological systems, and its potential therapeutic applications in cancer treatment make it a promising area of research. Further studies are needed to fully understand the mechanism of action of N-(4-fluorobenzylidene)-6-quinolinamine and its long-term effects on living organisms.
Synthesemethoden
N-(4-fluorobenzylidene)-6-quinolinamine can be synthesized by the condensation reaction between 4-fluorobenzaldehyde and 6-aminoquinoline. The reaction is carried out in the presence of a catalyst such as acetic acid and refluxed for several hours. The resulting product is purified by recrystallization and characterized by various spectroscopic techniques such as NMR and IR.
Eigenschaften
IUPAC Name |
1-(4-fluorophenyl)-N-quinolin-6-ylmethanimine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11FN2/c17-14-5-3-12(4-6-14)11-19-15-7-8-16-13(10-15)2-1-9-18-16/h1-11H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTFCYMKHZZAOIQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)N=CC3=CC=C(C=C3)F)N=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11FN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70342429 | |
| Record name | 6-Quinolinamine, N-[(4-fluorophenyl)methylene]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70342429 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Quinolinamine, N-[(4-fluorophenyl)methylene]- | |
CAS RN |
84922-28-1 | |
| Record name | 6-Quinolinamine, N-[(4-fluorophenyl)methylene]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70342429 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-{1-[1-(2-amino-2-oxoethyl)piperidin-4-yl]-1H-pyrazol-5-yl}-2-methoxy-2-phenylacetamide](/img/structure/B5490258.png)
![4-[4-(2,6-difluorobenzoyl)-1-piperazinyl]-2-(1-piperidinyl)pyrimidine](/img/structure/B5490270.png)

![N-(4-chlorophenyl)-N'-[2-(1-methyl-4-piperidinyl)ethyl]urea](/img/structure/B5490288.png)
![ethyl 2'-amino-7'-methyl-2,5'-dioxo-1,2,5',6'-tetrahydrospiro[indole-3,4'-pyrano[3,2-c]pyridine]-3'-carboxylate](/img/structure/B5490296.png)

![N-{[(2R)-1-ethylpyrrolidin-2-yl]methyl}-5-(phenoxymethyl)-1H-pyrazole-3-carboxamide](/img/structure/B5490310.png)

![2-(3,4-dichlorophenyl)-4-[(1-methyl-3-propyl-1H-pyrazol-5-yl)carbonyl]morpholine](/img/structure/B5490318.png)
![6-methyl-3-(4-methylphenyl)pyrimido[5,4-e][1,2,4]triazine-5,7(6H,8H)-dione](/img/structure/B5490332.png)
![1-[2-methoxy-5-(1-piperidinylsulfonyl)benzoyl]azepane](/img/structure/B5490340.png)
![2-(2,3-dimethylphenoxy)-N-{5-[(3-phenyl-2-propen-1-yl)thio]-1,3,4-thiadiazol-2-yl}propanamide](/img/structure/B5490346.png)
![3,3-diphenyl-N-[3-(1-pyrrolidinyl)phenyl]propanamide](/img/structure/B5490354.png)
![5-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-3-(2-thienyl)-1,2,4-oxadiazole](/img/structure/B5490355.png)